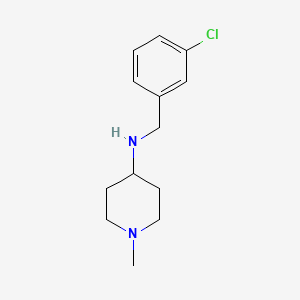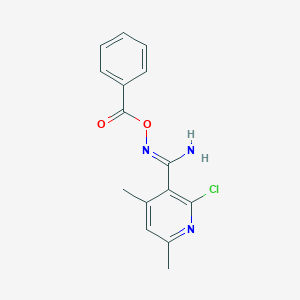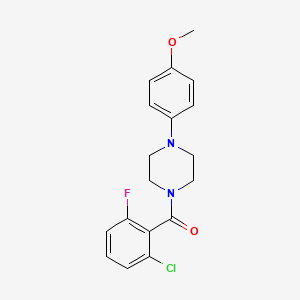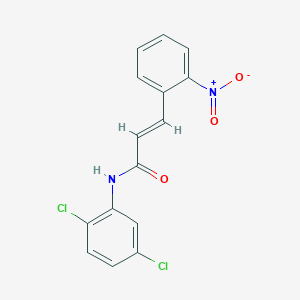hydrazone](/img/structure/B5832987.png)
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone, also known as BRPMH, is a chemical compound that has been studied for its potential use in scientific research. BRPMH is a hydrazone derivative of pyrimidine and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to inhibit the activity of topoisomerase II and has potential use in the treatment of angiogenesis-related diseases. In addition, nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to be a fluorescent probe for imaging lysosomes in living cells.
实验室实验的优点和局限性
One advantage of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its potential use in the treatment of cancer and angiogenesis-related diseases. Another advantage is its use as a fluorescent probe for imaging lysosomes in living cells. However, one limitation of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its unclear mechanism of action. In addition, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials.
未来方向
There are several future directions for the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone. One direction is to further study its mechanism of action and its potential use in the treatment of cancer and angiogenesis-related diseases. Another direction is to study its potential use as a fluorescent probe for imaging lysosomes in living cells. Additionally, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials. Overall, the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has the potential to lead to the development of new treatments for cancer and other diseases.
合成方法
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can be synthesized using a variety of methods. One method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with nicotinaldehyde in the presence of acetic acid. Another method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with 2-hydroxy-1-naphthaldehyde in the presence of ethanol. Both methods have been found to produce high yields of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone.
科学研究应用
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been studied for its potential use in scientific research. One study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has anti-tumor activity and can induce apoptosis in cancer cells. Another study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can inhibit the proliferation of human umbilical vein endothelial cells and has potential use in the treatment of angiogenesis-related diseases. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been studied for its potential use as a fluorescent probe for imaging lysosomes in living cells.
属性
IUPAC Name |
2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5/c1-29(26-16-17-6-5-13-25-15-17)22-14-21(18-7-3-2-4-8-18)27-23(28-22)19-9-11-20(24)12-10-19/h2-16H,1H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDFFAOGSPUOLE-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)

